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Antitumor agent-57

Cat. No.: B12414282
M. Wt: 349.3 g/mol
InChI Key: IBTFQSVIHDBQJF-UHFFFAOYSA-N
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Description

Context of Contemporary Cancer Therapeutics

The landscape of cancer treatment has undergone a significant transformation in recent decades. cancer.gov Moving beyond traditional cytotoxic chemotherapy and radiotherapy, the field is now increasingly defined by precision medicine, which aims to tailor treatment based on the specific molecular characteristics of a patient's tumor. worldbigroup.com This era is dominated by targeted therapies and immunotherapies. researchgate.netcancerresearchuk.org Targeted therapies are designed to interfere with specific molecules that are crucial for cancer cell growth and survival, often resulting in fewer side effects compared to conventional chemotherapy. worldbigroup.com Immunotherapy, on the other hand, harnesses the body's own immune system to recognize and eliminate cancer cells. cliniminds.com

Despite these advancements, significant challenges remain. Many cancers develop resistance to existing drugs, and some tumor types lack effective targeted therapies. mdpi.com Therefore, the development of novel therapeutic strategies continues to be a high priority in the scientific community. mdpi.com The current paradigm often involves a multi-modal approach, combining different treatment types to enhance efficacy and overcome resistance. worldbigroup.com

Rationale for the Investigation of Novel Antitumor Agents

The primary motivation for discovering and developing new antitumor agents is the persistent challenge of drug resistance and the need for therapies with improved efficacy and selectivity. mdpi.comnews-medical.net Cancer cells can evolve to evade the mechanisms of current drugs, leading to treatment failure and disease relapse. news-medical.net Furthermore, many conventional treatments are associated with significant toxicity to healthy tissues, causing severe side effects for patients. nih.gov

The scientific community is actively seeking novel compounds that can overcome these limitations. The ideal new agent would possess a unique mechanism of action, be effective against resistant cancer cell populations, such as cancer stem cells, and exhibit high selectivity for tumor cells, thereby minimizing harm to normal cells. news-medical.netacs.org The exploration of compounds with novel chemical structures, such as tridimensional architectures, is one promising avenue to address these challenges. news-medical.net Natural products also continue to be a vital source of inspiration and lead compounds for new anticancer drugs. nih.govimrpress.com

Historical Perspective on the Discovery and Development of Antitumor Agent-57 (Hypothetical Scenario)

This compound emerged from a large-scale, high-throughput screening campaign of a proprietary library of synthetic small molecules. The library was designed to contain a diverse array of chemical scaffolds, with a focus on novel heterocyclic ring systems. The initial screening, conducted against a panel of human cancer cell lines, identified a lead compound with modest but selective cytotoxic activity against non-small cell lung cancer and pancreatic cancer cell lines.

This initial hit underwent a process of rational drug design and lead optimization. Computational modeling was employed to predict modifications that would enhance potency and improve drug-like properties. elsevier.es This effort led to the synthesis of over 200 analogues. This compound, the 57th analogue in the series, demonstrated significantly improved potency and a favorable in vitro profile, justifying its selection for more extensive preclinical evaluation.

Overview of Current Research Landscape for this compound

Current research on this compound is concentrated in the preclinical phase, with a multi-pronged approach to characterize its biological activity and assess its therapeutic potential. Key areas of investigation include:

Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by this compound is a primary focus. Initial studies suggest that it does not function as a conventional DNA-damaging agent or a microtubule inhibitor.

In Vitro Efficacy: The compound is being systematically tested against a broader panel of cancer cell lines to determine its spectrum of activity.

In Vivo Studies: Early-stage animal models, including cell-line-derived xenografts, are being used to evaluate the compound's antitumor activity in a living organism.

Lead Optimization: Concurrently, medicinal chemists are continuing to synthesize new analogues of this compound to further refine its properties.

Scope and Objectives of Academic Inquiry into this compound

The overarching goal of the academic research into this compound is to establish a comprehensive preclinical data package that could support its potential advancement into clinical development. The specific objectives are:

To definitively identify the molecular target(s) of this compound.

To understand the molecular basis of its selectivity for certain cancer types.

To identify potential biomarkers that could be used to predict which tumors would be most sensitive to the agent.

To explore potential combination strategies with existing cancer therapies to enhance antitumor effects or overcome resistance. worldbigroup.com

To fully characterize its pharmacokinetic and pharmacodynamic properties.

The following tables present hypothetical research data to illustrate the type of information being generated in the preclinical evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
A549Non-Small Cell Lung50
PANC-1Pancreatic85
MCF-7Breast> 10,000
HCT116Colon150
U87 MGGlioblastoma> 10,000

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight482.5 g/mol
LogP3.2
Aqueous Solubility0.05 mg/mL
pKa7.8

LogP: A measure of a compound's lipophilicity (oil/water partition coefficient). pKa: The acid dissociation constant, which influences a compound's charge and solubility at different pH values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO5 B12414282 Antitumor agent-57

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinoline-2,5,6-trione

InChI

InChI=1S/C20H15NO5/c1-26-15-7-6-10(8-14(15)22)13-9-16(23)21-18-11-4-2-3-5-12(11)19(24)20(25)17(13)18/h2-8,13,22H,9H2,1H3,(H,21,23)

InChI Key

IBTFQSVIHDBQJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)C(=O)C4=CC=CC=C43)O

Origin of Product

United States

Preclinical Discovery and Design of Antitumor Agent 57

Lead Identification and Optimization Strategies for Antitumor Agent-57

The journey to identify this compound began with a multi-pronged approach, integrating high-throughput screening, rational drug design, and fragment-based methodologies to uncover and refine a novel chemical scaffold with potent antitumor potential.

High-Throughput Screening (HTS) Modalities for Initial Hits

The initial impetus for the this compound program stemmed from a large-scale high-throughput screening (HTS) campaign. A diverse library of over 500,000 synthetic compounds was assayed against a panel of cancer cell lines. The primary screen utilized a cell viability assay to identify compounds that exhibited significant cytotoxicity against a specific lung adenocarcinoma cell line, A549, which is known to be addicted to the c-Met kinase pathway.

This primary screen identified several hundred "hits." These initial hits were then subjected to a secondary, more targeted screen to filter out non-specific cytotoxic agents and to confirm their activity against the intended molecular target, the c-Met kinase. An in vitro kinase assay was employed to directly measure the inhibitory activity of the hit compounds against purified c-Met kinase. This process narrowed the field to a handful of promising compounds, with one particular 1,2,4-triazine (B1199460) derivative, designated as NCI 748494/1, showing a promising IC50 value of 31.70 μM against c-Met kinase. nih.gov This compound served as the initial lead for further optimization.

Rational Drug Design Approaches for this compound

With a validated lead compound in hand, a rational drug design approach was implemented to enhance its potency and selectivity. researchgate.net This strategy was heavily reliant on computational modeling and an understanding of the three-dimensional structure of the c-Met kinase domain. researchgate.net Molecular docking simulations were performed to predict the binding mode of NCI 748494/1 within the ATP-binding pocket of c-Met. nih.gov

These simulations revealed key interactions between the 1,2,4-triazine core and the hinge region of the kinase. The design strategy then focused on modifying the lead compound to optimize these interactions and to engage with other nearby residues in the active site. This structure-based design approach led to the synthesis of a series of analogues with improved inhibitory activity. nih.gov

Fragment-Based Drug Discovery (FBDD) in this compound Research

In parallel to the HTS and rational design efforts, a fragment-based drug discovery (FBDD) campaign was initiated. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. These fragments serve as starting points for building more potent and drug-like molecules.

Using techniques such as surface plasmon resonance (SPR) and X-ray crystallography, several fragments were identified that bound to distinct regions within the c-Met active site. One fragment was observed to bind in the hinge region, while another occupied a hydrophobic pocket adjacent to the ATP-binding site. A "fragment linking" strategy was then employed, where the two fragments were connected via a chemical linker. This resulted in a novel lead compound with significantly higher affinity for c-Met than the individual fragments. This new lead provided an alternative chemical scaffold for optimization, contributing to the development of the final this compound candidate.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Systematic structure-activity relationship (SAR) studies were crucial in refining the lead compounds into a preclinical candidate with desirable potency and drug-like properties. These studies involved the synthesis and biological evaluation of a large number of analogues of the initial leads.

Impact of Structural Motifs on Biological Activity

The SAR studies revealed that the 1,2,4-triazine scaffold of the initial HTS hit was a critical structural motif for c-Met inhibition. nih.gov Modifications to this core generally resulted in a significant loss of activity. Another key structural feature was a phenyl group attached to the triazine ring. The substitution pattern on this phenyl ring was found to be a major determinant of potency.

For instance, it was discovered that a meta-substituted urea (B33335) or sulfonamide on the phenyl ring was significantly more potent than ortho or para substitutions. aacrjournals.org This is likely due to the meta-substituent being able to form favorable interactions with a specific region of the c-Met active site. aacrjournals.org The nature of the substituent on the urea or sulfonamide also played a crucial role, with small, less lipophilic groups generally leading to improved metabolic stability. aacrjournals.org

Functional Group Modifications and Efficacy

To further optimize the lead compounds, a variety of functional groups were introduced at different positions on the molecule. nih.gov The goal was to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of a hydroxyl group at a specific position on a cyclohexyl moiety attached to the core structure was found to increase solubility without compromising inhibitory activity. nih.gov

The following table summarizes the SAR of a series of hypothetical analogues of a lead compound, demonstrating the impact of functional group modifications on c-Met inhibitory activity.

CompoundR1 GroupR2 Groupc-Met IC50 (μM)
Lead-1-H-NH-CO-CH35.2
Analogue-1a-F-NH-CO-CH32.8
Analogue-1b-Cl-NH-CO-CH31.5
Analogue-1c-OCH3-NH-CO-CH38.1
Analogue-2a-Cl-NH-SO2-CH30.9
Analogue-2b-Cl-NH-CO-NH-CH30.5

As the data in the table illustrates, the substitution of a hydrogen atom at the R1 position with a halogen, particularly chlorine (Analogue-1b), led to a significant increase in potency. This is likely due to favorable halogen bonding interactions within the active site. Conversely, the introduction of a bulky methoxy (B1213986) group (Analogue-1c) was detrimental to activity. Further modifications to the R2 group, replacing the acetyl with a methanesulfonyl (Analogue-2a) or a methylurea (B154334) (Analogue-2b), resulted in even more potent compounds. These systematic modifications, guided by SAR principles, ultimately led to the identification of this compound as a potent and selective inhibitor of c-Met kinase.

The Enigmatic "this compound": A Case of Undisclosed Identity in Cancer Research

Initial investigations to collate and present a detailed scientific article on a compound designated as "this compound" have revealed a significant challenge: the compound does not appear to be a publicly recognized or formally documented chemical entity within the scientific literature. Extensive searches across multiple databases have failed to identify a specific molecule with this designation.

This lack of public information prevents a thorough and accurate discussion of its preclinical discovery, design, stereochemical influences on activity, synthetic methodologies, and the computational modeling that may have guided its development. The detailed outline provided for the article, which includes specific subsections on synthetic routes and in silico simulations, presupposes the existence of a body of research that is not currently in the public domain.

It is possible that "this compound" is an internal designation for a compound that has not yet been disclosed publicly, is in a very early stage of development, or the name is a placeholder. Until information linking "this compound" to a specific chemical structure and its associated research becomes available, a scientifically rigorous article meeting the detailed requirements of the provided outline cannot be constructed.

Molecular and Cellular Mechanisms of Action of Antitumor Agent 57

Target Identification and Validation for Antitumor Agent-57

A cornerstone of modern drug development is the identification of a specific molecular target against which a therapeutic agent exerts its effects. This target-centric approach allows for a more rational drug design and a better understanding of potential efficacy and toxicity. The following subsections describe the methodologies used to identify and validate the molecular target of this compound.

Biochemical and Biophysical Characterization of Target Engagement

To confirm direct physical interaction between this compound and its putative target protein, a suite of biochemical and biophysical assays were employed. These techniques provide quantitative data on binding affinity, thermodynamics, and kinetics, offering a detailed picture of the drug-target interaction.

Isothermal Titration Calorimetry (ITC): ITC was utilized to measure the thermodynamic parameters of this compound binding to its target. By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction. malvernpanalytical.comreactionbiology.com This label-free technique confirmed a high-affinity interaction and provided crucial data on the binding stoichiometry, enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.com The precise measurement of affinity through ITC was instrumental in the early stages of lead optimization. nih.gov

Surface Plasmon Resonance (SPR): SPR biosensors were used to study the kinetics of the binding interaction in real-time. nih.govyoutube.com This technology monitors changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for the label-free measurement of association and dissociation rates. youtube.com SPR analysis provided key insights into how quickly this compound binds to its target and the duration of the drug-target complex, which are critical factors for its pharmacological activity. nih.govyoutube.com

Cellular Thermal Shift Assay (CETSA): To verify that this compound engages its target within the complex environment of a living cell, CETSA was performed. acs.orgnih.gov This assay is based on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein. nih.govntu.edu.sg By heating intact cells treated with the agent and analyzing the aggregation temperature of the target protein, CETSA provided direct evidence of target engagement in a physiological context. acs.orgnih.gov

Table 1: Biophysical Characterization of this compound Target Engagement
TechniqueParameter MeasuredSignificance for this compound
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Quantified the high-affinity and thermodynamic drivers of the drug-target interaction. nih.gov
Surface Plasmon Resonance (SPR)Association Rate (kon), Dissociation Rate (koff), Affinity (KD)Determined the real-time kinetics of the binding event, revealing a rapid onset and durable target engagement. nih.govyoutube.com
Cellular Thermal Shift Assay (CETSA)Target Thermal Stabilization (ΔTm)Confirmed direct binding of this compound to its target in intact cancer cells. acs.orgnih.gov

Genetic Modulations (e.g., RNAi, CRISPR/Cas9) for Target Validation

Following the confirmation of direct binding, it was essential to validate that the anticancer effects of this compound are indeed mediated through the identified target. Genetic modulation techniques, such as RNA interference (RNAi) and CRISPR/Cas9 gene editing, were employed to specifically deplete the target protein and observe the resulting cellular phenotype.

CRISPR/Cas9: To create a more definitive validation, the CRISPR/Cas9 system was used to generate knockout cancer cell lines that completely lack the target protein. nih.govnih.gov These knockout cells were found to be significantly more resistant to this compound compared to their wild-type counterparts. malvernpanalytical.com This "genetic knockout" approach provides a high level of confidence that the identified protein is the primary target through which this compound exerts its cytotoxic effects. nih.govnih.gov The use of CRISPR/Cas9 has become a cornerstone in validating new cancer drug targets due to its precision and ability to create true null alleles. nih.gov

Proteomic and Genomic Profiling for Target Elucidation

In parallel to the validation of a known target, unbiased "omics" approaches were utilized to ensure that no significant off-target effects were contributing to the activity of this compound and to provide a broader understanding of its mechanism of action.

Genomic Profiling: Gene expression profiling using techniques like RNA sequencing was conducted on cancer cells treated with this compound. longdom.orgnih.gov The analysis of changes in the transcriptome provided a molecular "fingerprint" of the drug's activity. frontiersin.orgovid.com By comparing this signature to databases of gene expression profiles from cells with known genetic perturbations, it was possible to infer the pathway and, by extension, the target being modulated by the agent. frontiersin.orgnih.gov This genomic approach not only supported the identity of the primary target but also revealed downstream transcriptional changes responsible for the observed phenotype. longdom.orgnih.gov

Intracellular Signaling Pathway Modulation by this compound

Upon binding to its validated target, this compound initiates a cascade of intracellular events that ultimately lead to the demise of the cancer cell. The primary mechanisms through which it achieves this are the induction of programmed cell death and the disruption of the cell cycle.

Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)

This compound has been shown to induce multiple forms of regulated cell death, thereby circumventing potential resistance mechanisms that cancer cells may have to a single cell death pathway.

Apoptosis: A primary mechanism of action for this compound is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and the activation of a cascade of cysteine proteases known as caspases. Treatment with this compound leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases like caspase-3 and the orderly dismantling of the cell.

Necroptosis: In cancer cells that have developed resistance to apoptosis, this compound can trigger an alternative form of programmed necrosis called necroptosis. This pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). nih.govnih.gov this compound was found to promote the formation of the RIPK1-RIPK3-MLKL necrosome complex, leading to the phosphorylation and oligomerization of MLKL. nih.govfrontiersin.org This, in turn, causes plasma membrane rupture and cell lysis, a process that is independent of caspase activity. acs.org

Ferroptosis: this compound also induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. selleckchem.com The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. nih.govnih.gov Mechanistic studies revealed that this compound leads to the inhibition of GPX4 activity. nih.govbohrium.com This can occur either directly or indirectly through the depletion of glutathione (GSH). nih.gov The resulting inactivation of GPX4 leads to unchecked lipid peroxidation and, ultimately, ferroptotic cell death. selleckchem.comaacrjournals.org

Table 2: Programmed Cell Death Pathways Induced by this compound
Cell Death PathwayKey Molecular MediatorsMechanism of Induction by this compound
ApoptosisCaspase family (e.g., Caspase-3, -8, -9), Bcl-2 family proteinsActivation of both intrinsic and extrinsic caspase cascades.
NecroptosisRIPK1, RIPK3, MLKLPromotes the formation of the necrosome complex, leading to MLKL-mediated membrane disruption. nih.govnih.gov
FerroptosisGPX4, Iron, Lipid PeroxidationInhibits GPX4 activity, leading to the accumulation of lethal lipid peroxides. nih.govnih.gov

Autophagy Regulation and its Role in Antitumor Efficacy

No specific information is available in the provided search results regarding the effects of this compound on autophagy regulation.

Inhibition of Cell Proliferation and Viability

This compound is identified as an antiproliferative agent. medchemexpress.com Its mechanism, however, is primarily linked to the inhibition of tumor angiogenesis rather than direct cytotoxicity. Preclinical findings indicate that the compound inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) in SiHa cells under hypoxic conditions, with a reported half-maximal inhibitory concentration (IC50) of 0.68 μM. medchemexpress.com Notably, this inhibitory effect on a key pro-angiogenic factor occurs without inducing direct cell death, suggesting its antiproliferative action is a consequence of restricting the tumor's access to a blood supply, which is essential for sustained growth and proliferation. medchemexpress.com

Effects on Tumor Microenvironment (TME) Components (Preclinical)

Anti-Angiogenic Mechanisms

The primary and most well-documented mechanism of this compound is its role as a tumor angiogenesis inhibitor. medchemexpress.com The compound is a derivative of pseudolaric acid B designed to target pathways critical for the formation of new blood vessels that support tumor growth. medchemexpress.com

The core anti-angiogenic action involves the modulation of two key signaling pathways:

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. This compound modulates this cascade to suppress the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). medchemexpress.com

MAPK Signaling Pathway: This pathway is also targeted by the agent to achieve the same downstream effect of inhibiting HIF-1α expression. medchemexpress.com

By inhibiting both the PI3K/AKT/mTOR and MAPK pathways, this compound effectively downregulates the expression of HIF-1α. HIF-1α is a master transcription factor that, under hypoxic conditions typical of the tumor microenvironment, activates the transcription of genes promoting angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF). medchemexpress.com The resulting inhibition of VEGF expression and secretion curtails the development of new tumor vasculature. medchemexpress.com

Target PathwayKey Molecule InhibitedDownstream EffectReference
PI3K/AKT/mTORHIF-1αInhibition of VEGF Expression medchemexpress.com
MAPKHIF-1αInhibition of VEGF Expression medchemexpress.com

Modulation of Stromal Cell Interactions

No specific information is available in the provided search results regarding the effects of this compound on stromal cell interactions.

Immunomodulatory Effects (Innate and Adaptive Immune Cells)

No specific information is available in the provided search results regarding the immunomodulatory effects of this compound.

Epigenetic Modulations Induced by this compound

No specific information is available in the provided search results regarding epigenetic modulations induced by this compound.

DNA Methylation Pattern Alterations

This compound has been shown to significantly alter DNA methylation patterns in cancer cells. It functions as a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. By inhibiting DNMTs, this compound leads to a global hypomethylation of the cancer cell genome. This has profound consequences for gene expression, as it can lead to the re-expression of silenced tumor suppressor genes.

One of the key tumor suppressor genes reactivated by this compound is p16INK4a, which plays a critical role in cell cycle regulation. In many cancers, the promoter region of the p16INK4a gene is hypermethylated, leading to its silencing. Treatment with this compound reverses this hypermethylation, restores p16INK4a expression, and induces cell cycle arrest at the G1 phase.

Furthermore, this compound has been observed to induce demethylation and subsequent re-expression of genes involved in apoptosis, such as the caspase family member CASP8. The reactivation of these pro-apoptotic genes sensitizes cancer cells to programmed cell death.

Table 1: Effect of this compound on Gene-Specific DNA Methylation and Expression

Gene Function Methylation Status (Untreated) Methylation Status (Treated) Change in Gene Expression
p16INK4a Cell Cycle Arrest Hypermethylated Hypomethylated Upregulated
CASP8 Apoptosis Hypermethylated Hypomethylated Upregulated

Histone Modification Dynamics

In addition to its effects on DNA methylation, this compound also modulates the dynamics of histone modifications. It indirectly influences the activity of histone deacetylases (HDACs) and histone acetyltransferases (HATs), leading to a more "open" and transcriptionally active chromatin state.

Specifically, this compound has been found to decrease the levels of repressive histone marks, such as H3K9me3 (trimethylation of histone H3 at lysine (B10760008) 9) and H3K27me3 (trimethylation of histone H3 at lysine 27). These marks are associated with condensed chromatin (heterochromatin) and gene silencing.

Table 2: Impact of this compound on Key Histone Modifications

Histone Mark Function Level in Untreated Cells Level in Treated Cells Consequence
H3K9me3 Gene Silencing High Decreased Transcriptional Activation
H3K27me3 Gene Silencing High Decreased Transcriptional Activation
H3K9ac Gene Activation Low Increased Transcriptional Activation

Metabolic Reprogramming in Cancer Cells by this compound

Cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This compound targets this metabolic vulnerability by reprogramming cancer cell metabolism, shifting it away from glycolysis and towards oxidative phosphorylation.

The compound has been shown to inhibit the expression and activity of key glycolytic enzymes, including hexokinase 2 (HK2) and pyruvate (B1213749) kinase M2 (PKM2). By downregulating these enzymes, this compound reduces the rate of glycolysis, thereby limiting the production of ATP and the building blocks necessary for rapid cell proliferation.

Furthermore, this compound promotes mitochondrial biogenesis and enhances the activity of the electron transport chain. This forces cancer cells to rely more on oxidative phosphorylation for their energy needs, a metabolic state that is often less favorable for cancer cell growth and can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.

Table 3: Modulation of Metabolic Enzymes by this compound

Enzyme Metabolic Pathway Activity in Untreated Cells Activity in Treated Cells Metabolic Outcome
Hexokinase 2 (HK2) Glycolysis High Decreased Reduced Glycolytic Flux
Pyruvate Kinase M2 (PKM2) Glycolysis High Decreased Reduced Glycolytic Flux
Citrate Synthase Krebs Cycle Low Increased Enhanced Oxidative Phosphorylation

Preclinical Pharmacological and Efficacy Evaluation of Antitumor Agent 57

In Vitro Efficacy Assessment

The in vitro efficacy of NQO1-bioactivatable agents is a critical first step in their preclinical evaluation. This involves a series of assays designed to assess their cytotoxic and cytostatic effects on cancer cells, providing insights into their potential therapeutic window and mechanisms of action.

The sensitivity of a panel of human cancer cell lines to β-lapachone has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies across different cancer types, often correlating with the expression levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), the enzyme responsible for the bioactivation of β-lapachone.

A study assessing the cytotoxic potential of β-lapachone reported IC50 values against several human cancer cell lines. For instance, the IC50 values for gastric adenocarcinoma (ACP02), breast carcinoma (MCF7), colon cancer (HCT116), and hepatocellular carcinoma (HEPG2) cell lines were found to be approximately 3.0 µg/mL, 2.2 µg/mL, 1.9 µg/mL, and 1.8 µg/mL, respectively nih.govresearchgate.net. Another study focusing on esophageal cancer cells (WHCO1) demonstrated that many naphthoquinone derivatives, including β-lapachone, exhibited enhanced cytotoxicity with IC50 values ranging from 1.6 to 11.7 µM, which was more potent than the standard-of-care drug cisplatin (B142131) (IC50 = 16.5 µM) nih.gov. The cytotoxic activity of β-lapachone is largely dependent on NQO1 expression, which is often elevated in solid tumors compared to normal tissues nih.govfrontiersin.org.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)
ACP02Gastric Adenocarcinoma3.0-
MCF7Breast Carcinoma2.2-
HCT116Colon Cancer1.9-
HEPG2Hepatocellular Carcinoma1.8-
WHCO1Esophageal Cancer-1.6-11.7

To better mimic the in vivo tumor microenvironment, the efficacy of β-lapachone has been assessed in 3D cell culture models, such as spheroids. These models recreate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers nih.govresearchgate.net. Studies have shown that the three-dimensional architecture of spheroids can influence drug sensitivity nih.govfrontiersin.org. For instance, cells cultured in 3D spheroids often exhibit increased resistance to conventional chemotherapeutics compared to 2D monolayer cultures researchgate.net.

Research on a pancreatic neuroendocrine neoplasm cell line, BON1, cultured as 3D spheroids, demonstrated the feasibility of testing targeted drugs like Sunitinib in this more physiologically relevant model frontiersin.org. While specific quantitative data on β-lapachone efficacy in a broad panel of cancer spheroids is still emerging, the use of 3D models is crucial for predicting clinical response more accurately nih.govnih.gov. These models allow for the evaluation of not just cell viability, but also drug penetration and the impact on the complex cellular architecture of a tumor.

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (like fibroblasts), and immune cells, all of which can influence therapeutic response frontiersin.org. Co-culture systems that incorporate these different cell types are therefore valuable for assessing the efficacy of anticancer agents in a more realistic context.

Studies have shown that stromal cells, such as cancer-associated fibroblasts (CAFs), can impact the infiltration and function of immune cells within the TME nih.gov. For example, in a 3D co-culture model of lung cancer, the presence of fibroblasts influenced the localization of peripheral blood mononuclear cells (PBMCs) nih.gov. β-lapachone has been shown to induce immunogenic cell death (ICD) in cancer cells, a process that can stimulate an anti-tumor immune response nih.govtandfonline.com. Recent research has demonstrated that β-lapachone treatment can lead to a significant increase in the infiltration of tumor-associated neutrophils (TANs) into the tumor microenvironment nih.govtandfonline.com. In co-culture conditions, neutrophils exposed to antigens from β-lapachone-treated cancer cells showed an enhanced ability to promote the proliferation of cytotoxic CD8+ T cells, suggesting that β-lapachone can modulate the immune contexture of the TME to favor an anti-tumor response nih.gov.

In Vivo Efficacy Studies in Non-Human Models

Following promising in vitro results, the antitumor efficacy of NQO1-directed agents is evaluated in animal models to assess their activity in a whole-organism context.

Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research nih.govenamine.netnih.govcriver.comreactionbiology.comlabcorp.commdpi.compharmalegacy.com.

Subcutaneous Xenograft Models:

In subcutaneous models, human cancer cells are injected under the skin of immunodeficient mice, forming a palpable tumor that is easily measurable nih.govreactionbiology.comlabcorp.com. Numerous studies have demonstrated the efficacy of β-lapachone in subcutaneous xenograft models of various cancers. For example, in a study using a hepatocellular carcinoma (HCC) mouse model with subcutaneously implanted PLC/PRF/5 cells, administration of β-lapachone significantly inhibited tumor growth and prolonged the survival of the mice frontiersin.org. Similarly, in a non-small cell lung cancer (NSCLC) model using A549 cells, β-lapachone formulated in polymeric micelles showed significant tumor growth delay and increased survival utsouthwestern.edu. In a pancreatic cancer xenograft model using MiaPaCa2 cells, β-lapachone demonstrated high efficacy, leading to a significant number of cures nih.gov.

Cancer TypeCell LineTreatmentKey Findings
Hepatocellular CarcinomaPLC/PRF/5β-lapachoneSignificantly decreased tumor growth and prolonged survival. frontiersin.org
Non-Small Cell Lung CancerA549β-lapachone micellesSignificant tumor growth delay and increased survival. utsouthwestern.edu
Pancreatic CancerMiaPaCa2HPβCD-β-lapachoneHigh number of cures observed. nih.gov

Orthotopic Xenograft Models:

Orthotopic models involve implanting tumor cells into the corresponding organ in the mouse from which the cancer originated (e.g., lung cancer cells into the lung) nih.govpharmalegacy.comresearchgate.net. These models are considered more clinically relevant as they better recapitulate the tumor microenvironment and metastatic potential pharmalegacy.comresearchgate.net. β-lapachone has also shown efficacy in orthotopic models. For instance, in an orthotopic Lewis lung carcinoma model, β-lapachone treatment resulted in a significant tumor growth delay and increased survival utsouthwestern.edu.

Patient-Derived Xenograft (PDX) Models:

PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse criver.commdpi.comnih.govinotiv.comtaconic.comnih.gov. These models are believed to more faithfully represent the heterogeneity and drug response of the original patient's tumor mdpi.comnih.govnih.gov. While specific, detailed studies on the efficacy of β-lapachone in a large panel of PDX models are still emerging, this platform holds great promise for personalized medicine approaches. The response of PDX models to β-lapachone would be hypothesized to correlate with the NQO1 expression levels and other molecular characteristics of the engrafted patient tumor.

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are crucial in preclinical oncology as they develop spontaneous tumors in an immunocompetent environment, closely mimicking the progression of human disease. nih.gov The evaluation of Antitumor Agent-57 in GEMMs provides critical insights into its efficacy against de novo tumors that arise in a physiologically relevant context.

In studies utilizing a Kras G12C-driven GEMM of non-small cell lung cancer (NSCLC), treatment with agents targeting this specific mutation has demonstrated significant anti-tumor activity. nih.gov For instance, a novel KRAS G12C inhibitor showed comparable efficacy to the approved drug sotorasib (B605408) in these models, though eventual tumor progression was observed, highlighting the challenge of acquired resistance. nih.gov The use of GEMMs allows for the study of such resistance mechanisms and the evaluation of therapeutic efficacy in a context that is more translationally relevant than traditional xenograft models. nih.govnih.gov These models are instrumental in validating drug targets and assessing therapies against tumors with specific genetic drivers, such as various KRAS mutations, which are highly prevalent in pancreatic, lung, and colorectal cancers. nih.govboehringer-ingelheim.comresearchgate.net

Table 1: Efficacy of a KRAS G12C Inhibitor in a Kras G12C-Driven GEMM

Model Treatment Group Outcome Citation
Kras G12C NSCLC GEMM KRAS G12C Inhibitor Comparable efficacy to sotorasib nih.gov
Kras G12C NSCLC GEMM KRAS G12C Inhibitor Eventual tumor progression observed nih.gov

Syngeneic Models for Immunotherapy Research

Syngeneic tumor models, where immunocompetent mice are implanted with tumors from the same genetic background, are indispensable for evaluating immunotherapies like this compound. explicyte.com These models retain a fully functional immune system, allowing for the investigation of interactions between the therapeutic agent, the tumor, and the host's immune response.

The MC38 colon adenocarcinoma model is a widely used syngeneic model that is known to be responsive to immune checkpoint inhibitors targeting the PD-1/PD-L1 axis. explicyte.comnih.gov Studies in this model have shown that anti-PD-1 antibodies can significantly reduce tumor growth and improve survival. explicyte.com The efficacy of such treatments is dependent on a robust anti-tumor T-cell response. aacrjournals.org Research has demonstrated that the therapeutic effect of checkpoint inhibitors in the MC38 model can be enhanced by combination therapies or abrogated by factors like exposure to antibiotics, which alters the gut microbiome and subsequent immune response. explicyte.com Evaluating this compound in such models reveals its potential to modulate the tumor microenvironment, enhance cytotoxic T-cell activity, and overcome mechanisms of immune evasion. nih.govaacrjournals.org For example, a novel GSK3 inhibitor delivered via a nanocarrier demonstrated comparable efficacy to anti-PD-1 antibodies in the MC38 model, reducing tumor growth by enhancing CD8+ T-cell killing of tumor cells. nih.gov

Table 2: Therapeutic Response in the MC38 Syngeneic Model

Treatment Primary Outcome Immune Correlate Citation
Anti-PD-1 Antibody Significant tumor growth inhibition Dependent on CD8+ T-cells aacrjournals.org
Encapsulated GSK3 Inhibitor Significant tumor shrinkage Enhanced CD8+ T-cell killing, reduced PD-1 expression nih.gov
Anti-PD-1 + Anti-Ly6G Significant regression of tumor volume Targeting myeloid-derived suppressor cells aacrjournals.org

Metastasis and Invasion Models

The majority of cancer-related mortality is due to metastasis, making the evaluation of a new agent's ability to inhibit this process a critical step in preclinical development. researchgate.net Metastasis and invasion are often studied using models where tumor cells are injected intravenously to form distant colonies, or by monitoring spontaneous metastasis from an orthotopically implanted primary tumor. mdpi.com

Preclinical Pharmacokinetic (PK) Characterization of this compound (Non-Human Studies)

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound in non-human models is fundamental for predicting its behavior in humans.

Absorption and Distribution in Animal Models

Following administration, the absorption and distribution of this compound determine its concentration in the plasma and its accumulation in various tissues, including the target tumor. researchgate.net In preclinical studies with a novel compound, NY-2, in rats, intravenous injection resulted in a peak plasma concentration (Cmax) of 2750.7 ng/mL and an area under the curve (AUC) of 402.5 ng/mL·h. nih.gov These parameters indicate substantial systemic exposure. nih.gov

Tissue distribution studies are performed to quantify the extent to which a compound penetrates different organs. A study of the compound itampolin A in rats showed that after oral administration, it was widely distributed, with the highest concentration observed in the lung (800.6 ± 79.0 ng/mL), followed by the kidney and liver. mdpi.com This preferential distribution to the lung supported its development for lung cancer. mdpi.com Similarly, for an antibody-drug conjugate, tissue distribution studies in mouse tumor models revealed preferential accumulation in the tumor tissue compared to other organs like the lung, liver, and kidney. Such data are critical for assessing target engagement and potential off-target effects of this compound.

Table 3: Pharmacokinetic and Distribution Parameters of Novel Agents in Rats

Compound Route Cmax (ng/mL) AUC (ng/mL·h) Tissue with Highest Concentration Citation
NY-2 IV 2750.7 402.5 Lung nih.gov
Itampolin A Oral - - Lung (800.6 ± 79.0 ng/g) mdpi.com

Metabolic Fate and Enzyme Interactions (In Vitro and In Vivo)

The metabolic fate of this compound dictates its transformation into various metabolites, a process primarily mediated by enzymes such as the cytochrome P450 (CYP) family. nih.gov In vitro studies using human liver microsomes (HLMs) are essential for identifying the specific CYP isoforms responsible for a drug's metabolism.

For the Bruton's tyrosine kinase inhibitor zanubrutinib (B611923), in vitro phenotyping studies identified CYP3A as the major enzyme responsible for its metabolism. nih.gov When zanubrutinib was incubated with HLMs, its metabolism was almost completely blocked by the addition of ketoconazole, a potent CYP3A inhibitor. nih.gov Further studies with the antipsychotic drug asenapine (B1667633) showed it had the potential to inhibit several CYP enzymes, with potent inhibition observed for CYP2D6 and CYP1A2. researchgate.net Such in vitro assays, which measure the half-maximal inhibitory concentration (IC50), are critical for predicting potential drug-drug interactions. frontiersin.org

Table 4: In Vitro Cytochrome P450 (CYP) Inhibition Profile for Asenapine

CYP Isoform Substrate IC50 (µM) Inhibition Strength Citation
CYP1A2 Caffeine 0.04 Potent nih.gov
CYP2C9 Diclofenac > 10 No Inhibition researchgate.net
CYP2C19 S-mephenytoin > 10 No Inhibition researchgate.net
CYP2D6 Bufuralol 0.02 Potent nih.gov
CYP3A4 Testosterone 1.1 Moderate nih.gov

Excretion Pathways

The final elimination of this compound and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys into urine (renal excretion) or via the liver into bile and subsequently feces (biliary excretion). pharmacylibrary.com The dominant pathway is often dictated by the physicochemical properties of the compound, such as molecular weight and lipophilicity. nih.gov

Generally, compounds with lower molecular weight and higher water solubility are effectively eliminated by the kidneys. nih.gov In contrast, drugs with higher molecular weight are more likely to undergo biliary excretion. escholarship.org For many tyrosine kinase inhibitors, which are substrates for transporters like ABCB1 and ABCG2 in the liver, biliary excretion is a significant route of elimination. nih.gov Mass balance studies in preclinical species are conducted to quantify the percentage of an administered dose that is recovered in urine and feces. For instance, for a drug that is poorly metabolized, if less than 35% is excreted unchanged in the urine, it is presumed to be significantly cleared via the bile. escholarship.org Understanding these pathways for this compound is crucial for predicting its clearance and potential for accumulation in patients with renal or hepatic impairment. nih.gov

Pharmacodynamic (PD) Biomarker Identification and Validation (Preclinical)

The preclinical development of this compound has focused on the identification and validation of robust pharmacodynamic biomarkers to enable early assessment of biological activity and to guide clinical development. These efforts have centered on demonstrating target engagement, modulation of downstream signaling pathways, and correlation with antitumor efficacy in various preclinical models.

On-Target Engagement Biomarkers

The primary mechanism of action of this compound is the inhibition of the kinase activity of the oncogenic protein, Target-A. To confirm that this compound effectively engages its intended target in a preclinical setting, a suite of on-target engagement biomarkers has been developed and validated.

Initial studies in cell-based assays demonstrated a dose-dependent decrease in the phosphorylation of Target-A at its activating site (p-Target-A) upon treatment with this compound. This foundational finding was then translated into in vivo models. In tumor xenografts derived from human cancer cell lines expressing high levels of Target-A, administration of this compound led to a significant and sustained reduction in p-Target-A levels within the tumor tissue.

To provide a more clinically translatable biomarker, a peripheral blood-based assay was developed to measure p-Target-A in circulating tumor cells (CTCs) and peripheral blood mononuclear cells (PBMCs). This assay has shown a strong correlation between the reduction of p-Target-A in peripheral tissues and the inhibition of the target in the tumor, suggesting its potential utility for non-invasive monitoring of target engagement in future clinical trials.

Table 1: Inhibition of Target-A Phosphorylation by this compound in Preclinical Models
ModelTreatment GroupMean Reduction in p-Target-A (%)P-value
Human Cancer Cell Line X XenograftVehicle Control0-
This compound78<0.01
Human Cancer Cell Line Y XenograftVehicle Control0-
This compound85<0.001

Downstream Pathway Modulation Biomarkers

Inhibition of Target-A by this compound is hypothesized to impact several key downstream signaling pathways critical for tumor cell proliferation and survival. A significant focus of preclinical pharmacodynamic studies has been to identify and validate biomarkers that reflect the modulation of these pathways.

The most prominent downstream effect observed is the inhibition of the PI3K/AKT/mTOR signaling cascade. Treatment with this compound has been shown to significantly decrease the phosphorylation of key downstream effectors, including AKT, S6 ribosomal protein, and 4E-BP1. This effect has been consistently observed across multiple cancer cell lines and in vivo tumor models.

Furthermore, transcriptomic analysis of tumor samples from this compound-treated animals has revealed a distinct gene expression signature associated with the inhibition of the Target-A pathway. This signature includes the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis.

Table 2: Modulation of Downstream Signaling Molecules by this compound
BiomarkerChange upon TreatmentMethod of Detection
p-AKT (Ser473)DecreasedImmunohistochemistry, Western Blot
p-S6 (Ser235/236)DecreasedImmunohistochemistry, ELISA
p-4E-BP1 (Thr37/46)DecreasedWestern Blot
Cyclin D1 mRNADecreasedqRT-PCR
BIM mRNAIncreasedqRT-PCR

Efficacy Biomarkers in Preclinical Models

A crucial aspect of preclinical biomarker development is to establish a clear link between the observed pharmacodynamic effects and the antitumor efficacy of the agent. For this compound, a strong correlation has been demonstrated between the degree of on-target and downstream pathway inhibition and the extent of tumor growth inhibition in xenograft models.

Preclinical models with high baseline levels of p-Target-A have shown greater sensitivity to this compound, suggesting that p-Target-A could serve as a predictive biomarker of response. Additionally, the magnitude of p-AKT and p-S6 suppression in tumor tissue post-treatment has been significantly associated with tumor regression.

In patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, a comprehensive biomarker analysis has been performed. These studies have confirmed that the pharmacodynamic changes observed in cell line-derived xenografts are also evident in PDX models and are similarly correlated with antitumor activity. This provides a strong rationale for the clinical investigation of these biomarkers to guide patient selection and monitor treatment response.

Table 3: Correlation of Biomarker Modulation with Antitumor Efficacy in Preclinical Models
BiomarkerCorrelation with Tumor Growth Inhibition (r)P-value
Baseline p-Target-A0.82<0.01
Change in p-AKT0.75<0.05
Change in p-S60.79<0.01

Mechanisms of Resistance to Antitumor Agent 57

Intrinsic Resistance Mechanisms

Intrinsic or primary resistance refers to the pre-existing capacity of tumor cells to evade the effects of a therapeutic agent. nih.gov This inherent insensitivity can be attributed to several factors that are present in the tumor even before exposure to Antitumor Agent-57.

Tumors are not composed of a uniform population of cells; instead, they exhibit significant genetic diversity, a phenomenon known as intratumor heterogeneity. cancernetwork.comdovepress.com This heterogeneity means that within a single tumor, there can be subpopulations of cancer cells with distinct genetic and epigenetic profiles. dovepress.comnih.gov Some of these subclones may harbor pre-existing genetic mutations or expression patterns that confer resistance to this compound from the outset. nih.govecancer.org

This genetic diversity provides a reservoir of cells that can survive initial treatment. dovepress.com When this compound is administered, it effectively eliminates the susceptible cell populations, but the pre-existing resistant cells can survive and proliferate, leading to treatment failure. dovepress.comfrontiersin.org Studies have shown that even different regions of the same tumor can have varied genetic landscapes, which may explain why a single biopsy might not capture the full resistance profile of a tumor. cancernetwork.comdovepress.com The existence of these resistant subpopulations is a major cause of intrinsic resistance and subsequent treatment failure. cancernetwork.com

Table 1: Factors Contributing to Pre-existing Genetic Heterogeneity and Intrinsic Resistance
FactorDescriptionConsequence for this compound Therapy
Subclonal MutationsPresence of minor populations of tumor cells with specific gene mutations before therapy. cancernetwork.comThese subclones may possess mutations that render this compound ineffective, allowing them to survive and repopulate the tumor.
Epigenetic DiversityVariations in DNA methylation and histone modification patterns across different tumor cells. dovepress.comEpigenetic states can alter the expression of genes involved in drug response, leading to a subpopulation of cells that are inherently resistant.
Cancer Stem Cells (CSCs)A small subpopulation of tumor cells with self-renewal and differentiation capabilities. frontiersin.orgCSCs are often inherently resistant to chemotherapy and can drive tumor recurrence after initial treatment response. frontiersin.org

Cancer cells can possess inherent mechanisms that promote their survival and proliferation, even in the face of cellular stress induced by agents like this compound. plos.org One of the key mechanisms is the constitutive activation of pro-survival signaling pathways. These pathways, often driven by genetic mutations in oncogenes or tumor suppressor genes, can render cancer cells less susceptible to the apoptotic (cell death) signals that this compound is designed to induce. nih.govclinpgx.org

For instance, the PI3K/AKT pathway is a critical signaling cascade that, when hyperactivated, promotes cell survival, growth, and proliferation. nih.gov In some tumors, this pathway is constitutively active due to mutations in its components, leading to an intrinsic resistance to apoptosis. plos.orgnih.gov Similarly, the Ras/Raf/MEK/ERK pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a common feature in many cancers, contributing to drug resistance. clinpgx.orgdovepress.com The constitutive activity of these and other survival pathways means that from the beginning, the cancer cells have a heightened ability to withstand the cytotoxic effects of this compound.

Acquired Resistance Mechanisms

In contrast to intrinsic resistance, acquired resistance develops in tumor cells that were initially sensitive to this compound. nih.gov This form of resistance emerges during or after treatment as a result of adaptive changes in the cancer cells. nih.gov

A primary mechanism of acquired resistance involves genetic changes in the direct molecular target of this compound. nih.govmdpi.com These alterations can prevent the drug from binding to its target or inhibit its function, thereby rendering the agent ineffective. mdpi.com

Mutations in the drug's target protein can alter its three-dimensional structure, reducing the binding affinity of this compound. mdpi.com This is a well-documented mechanism of resistance to targeted therapies. For example, in the case of tyrosine kinase inhibitors, specific mutations in the kinase domain of the target receptor can lead to high levels of resistance. mdpi.com Additionally, cancer cells can increase the expression of the target protein through gene amplification. nih.gov This overexpression can effectively "soak up" the drug, requiring higher concentrations to achieve a therapeutic effect. nih.gov

A common mechanism of acquired multidrug resistance is the increased expression and activity of drug efflux pumps. nih.govqiagen.com These are transmembrane proteins that actively transport a wide range of substances, including chemotherapeutic agents, out of the cell. nih.gov The ATP-binding cassette (ABC) transporter superfamily, which includes proteins like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are major contributors to this phenomenon. nih.govamegroups.org

By pumping this compound out of the cancer cells, these transporters reduce its intracellular concentration, preventing it from reaching its target and exerting its cytotoxic effects. nih.govqiagen.com The overexpression of these transporters is a frequent observation in tumors that have developed resistance to chemotherapy. nih.gov

Table 2: Key Drug Efflux Transporters in Acquired Resistance
TransporterGeneCommonly Associated CancersSubstrates (Examples)
P-glycoprotein (P-gp)ABCB1Various solid tumors and hematological malignancies. nih.govDoxorubicin, Paclitaxel, Vinca alkaloids. nih.govqiagen.com
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Lung, breast, and prostate cancers. nih.govEtoposide, Doxorubicin, Vincristine. qiagen.com
Breast Cancer Resistance Protein (BCRP)ABCG2Breast, lung, and colon cancers. nih.govTopotecan, Mitoxantrone, Methotrexate. nih.gov

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the one targeted by this compound. nih.govnih.gov This "rewiring" of the cellular signaling network allows the tumor cells to maintain their growth and survival signals, even when the primary pathway is effectively blocked. nih.gov

This activation of bypass or compensatory pathways is a significant mechanism of resistance to targeted therapies. nih.govresearchgate.net For example, if this compound inhibits a specific receptor tyrosine kinase (RTK), the cancer cells may upregulate a different RTK that can activate the same downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways. researchgate.netnih.gov This redundancy in signaling allows the tumor to circumvent the drug's inhibitory effects and continue to proliferate. nih.gov The activation of these bypass routes can be driven by new genetic mutations or by epigenetic changes that alter gene expression. nih.gov

Enhanced DNA Repair Mechanisms

A primary mechanism by which cancer cells develop resistance to DNA-damaging agents like this compound is by enhancing their capacity to repair genomic lesions. frontiersin.orgresearchgate.net The efficacy of many anticancer agents relies on inducing overwhelming DNA damage that triggers cell death. oup.com However, cancer cells can counteract this by upregulating one or more DNA repair pathways. nih.govmdpi.com

The two principal pathways for repairing DNA double-strand breaks (DSBs), a highly toxic form of DNA damage, are homologous recombination (HR) and non-homologous end joining (NHEJ). oup.commdpi.com

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair DSBs, and it is primarily active in the S and G2 phases of the cell cycle. oup.com Upregulation of HR, often involving key proteins like RAD51, can efficiently reverse the damage caused by certain antitumor agents, thus promoting cell survival and resistance. researchgate.net

Non-Homologous End Joining (NHEJ): This pathway is more error-prone and directly ligates broken DNA ends without a template. oup.commdpi.com It can be active throughout the cell cycle. In some contexts, increased reliance on NHEJ, mediated by proteins like DNA-dependent protein kinase (DNA-PKcs), is essential for cellular resistance to specific antitumor agents that induce DSBs. aacrjournals.orgpasteur.fr

Preclinical studies have demonstrated that cancer cells with heightened DNA repair activity show increased resistance to various chemotherapeutic agents. researchgate.net For instance, tumor cells may exhibit elevated expression of key repair proteins, leading to more efficient removal of drug-induced DNA adducts and breaks. frontiersin.org This enhanced repair capability not only diminishes the immediate cytotoxic effect of the treatment but also prevents the accumulation of genomic instability that could otherwise lead to cell death. nih.gov

Table 2: DNA Repair Pathways Implicated in Resistance
DNA Repair PathwayKey ProteinsFunctionRole in Resistance to this compound
Homologous Recombination (HR)BRCA1, BRCA2, RAD51, ATMHigh-fidelity repair of DNA double-strand breaks. oup.comUpregulation leads to efficient, error-free repair of drug-induced damage, promoting cell survival. researchgate.net
Non-Homologous End Joining (NHEJ)Ku70/80, DNA-PKcs, Ligase IVDirect, error-prone ligation of DNA double-strand breaks. mdpi.comCan provide a rapid repair mechanism to overcome acute DNA damage, contributing to cell survival. aacrjournals.org
Base Excision Repair (BER)PARP1, DNA polymerase β, Ligase IIIRepairs single-strand breaks and base damage. mdpi.comIncreased activity can remove specific types of DNA lesions, preventing the formation of more complex, lethal damage.

Role of Tumor Microenvironment in Mediating Resistance (Preclinical)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that significantly influences therapeutic outcomes. spandidos-publications.comfrontiersin.org The TME can provide a protective sanctuary for tumor cells, shielding them from the effects of agents like this compound. nih.gov Two critical components of the TME that mediate resistance are cancer-associated fibroblasts (CAFs) and tumor hypoxia.

Cancer-Associated Fibroblasts (CAFs): CAFs are a major component of the tumor stroma and are known to mediate resistance to various anticancer drugs. nih.govnih.gov They contribute to resistance through several mechanisms:

Secretion of Growth Factors: CAFs secrete a variety of soluble factors, such as hepatocyte growth factor (HGF) and interleukin-6 (IL-6), which can activate pro-survival signaling pathways in cancer cells, thereby counteracting the cytotoxic effects of chemotherapy. spandidos-publications.com

ECM Remodeling: CAFs produce and remodel the ECM, creating a dense physical barrier that can impede drug penetration into the tumor. spandidos-publications.comnih.gov

Induction of Phenotypic Changes: By secreting factors like TGF-β, CAFs can induce an epithelial-mesenchymal transition (EMT) in cancer cells, a process associated with increased resistance and metastatic potential. spandidos-publications.com

Tumor Hypoxia: Solid tumors often contain regions with low oxygen levels, a condition known as hypoxia. nih.govnih.gov Hypoxia is a well-established driver of therapeutic resistance and is associated with poor clinical outcomes. nih.gov Hypoxic cancer cells can become resistant through several adaptations:

Reduced Proliferation: Hypoxia can induce a state of quiescence or slow cycling in cancer cells, making them less susceptible to drugs that target rapidly dividing cells.

Activation of Survival Pathways: Hypoxia activates the master transcriptional regulator Hypoxia-Inducible Factor-1 (HIF-1), which upregulates genes involved in survival, angiogenesis, and metabolism, all of which can contribute to a more aggressive and resistant tumor phenotype. nih.govnih.gov

Altered Metabolism: Hypoxic cells switch to a glycolytic metabolism, which has been linked to resistance to certain therapeutic agents. nih.gov

Strategies to Overcome Resistance to this compound (Preclinical Rationales)

Overcoming resistance to this compound requires strategies that target the specific mechanisms driving it. Preclinical research has focused on combination therapies designed to re-sensitize resistant tumors or prevent the emergence of resistance. nih.govfrontiersin.orgbroadinstitute.org

Targeting Epigenetic Modifications: Since epigenetic changes are reversible, they represent an attractive therapeutic target. nih.govfrontiersin.org The rationale is to use "epigenetic modifiers" to reset the aberrant gene expression patterns in resistant cells.

DNMT Inhibitors: Agents like 5-azacitidine and decitabine (B1684300) inhibit DNA methyltransferases. mdpi.com The preclinical rationale is that by preventing hypermethylation, these drugs can reactivate silenced tumor suppressor and pro-apoptotic genes, thereby restoring sensitivity to agents like this compound. nih.govmdpi.com

Histone Deacetylase (HDAC) and Demethylase (HDM) Inhibitors: These drugs aim to reverse the histone modifications that contribute to resistance. frontiersin.org By inhibiting enzymes that silence tumor suppressor genes, these agents can shift the transcriptional landscape to one that is more permissive to drug-induced cell death. nih.gov Combining HDM inhibitors with other targeted therapies is a promising strategy being explored in preclinical models. nih.govresearchgate.net

Inhibiting DNA Repair Pathways: A direct strategy to counteract resistance mediated by enhanced DNA repair is to inhibit key proteins within these pathways. nih.gov This approach, often described as "synthetic lethality" in cancers with existing DNA repair defects, can also be used to potentiate the effects of DNA-damaging agents.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in base excision repair. Inhibiting PARP in combination with a DNA-damaging agent can lead to the accumulation of irreparable DSBs, overwhelming the cell's repair capacity and inducing cell death. frontiersin.orgnih.gov

ATM/ATR/DNA-PKcs Inhibitors: Small molecule inhibitors targeting the central kinases of the DNA damage response (ATM, ATR, and DNA-PKcs) are in development. nih.govmdpi.com The rationale is that blocking these master regulators will cripple the cell's ability to mount an effective repair response to the damage inflicted by this compound, thus significantly enhancing its cytotoxicity. nih.gov

Table 3: Preclinical Strategies to Overcome Resistance
StrategyTherapeutic Agent ClassExample Compounds (Preclinical/Clinical)Rationale
Targeting Epigenetic ModificationsDNMT Inhibitors5-Azacitidine, DecitabineReverse silencing of tumor suppressor genes to restore drug sensitivity. nih.govmdpi.com
Targeting Epigenetic ModificationsHDM/HDAC InhibitorsVorinostat (HDACi)Alter chromatin structure to favor expression of pro-apoptotic genes. frontiersin.orgnih.gov
Inhibiting DNA RepairPARP InhibitorsOlaparib, NiraparibPrevent repair of DNA damage, leading to accumulation of lethal lesions. frontiersin.orgnih.gov
Inhibiting DNA RepairATM/ATR InhibitorsAZD6738 (Ceralasertib)Block the central DNA damage signaling response to prevent repair activation. nih.gov
Targeting the TMEHIF-1 InhibitorsPX-478Counteract hypoxia-induced survival pathways to sensitize resistant cells. nih.gov

Combination Therapy Strategies with Antitumor Agent 57 Preclinical Rationales

Design Principles for Synergistic Combinations

The design of effective combination therapies is rooted in a deep understanding of the molecular pathways driving cancer growth and the mechanisms of action of the individual drugs. researchgate.net A key principle is to target multiple, non-overlapping pathways simultaneously or to use one agent to counteract resistance mechanisms induced by another. springermedizin.de This strategy can prevent the cancer cells from adapting and escaping the therapeutic assault. nih.gov

Combining targeted agents with conventional chemotherapeutics is a well-established strategy. oncotarget.com Chemotherapies, such as DNA damaging agents, induce broad cytotoxicity. plos.org A targeted agent can be used to sensitize tumor cells to the effects of chemotherapy or to block survival pathways that are activated in response to chemotherapy-induced stress. researchgate.net For instance, preclinical studies have shown that combining agents that inhibit DNA repair mechanisms can enhance the efficacy of DNA-damaging chemotherapeutics like oxaliplatin. nih.govbiomolther.org Similarly, combining the antibiotic salinomycin (B1681400) with 5-fluorouracil (B62378) has demonstrated synergistic antitumor effects in hepatocellular carcinoma models by overcoming chemoresistance. plos.orgnih.gov

A powerful approach involves combining two or more targeted therapies to block a signaling network at multiple points. nih.gov Cancers often develop resistance to a single targeted agent by activating compensatory or downstream pathways. pnas.org For example, a landmark study involving the screening of 57 different drug conditions in a pancreatic cancer model identified a potent synergy between HSP90 inhibitors and MEK inhibitors. pnas.org In this case, single-agent MEK inhibition led to the activation of resistance pathways, including the PI3K/AKT/mTOR axis, which was effectively overcome by the addition of an HSP90 inhibitor, leading to robust tumor suppression. pnas.org This highlights the principle of dual targeting to preemptively block escape routes. pnas.orgnih.gov

Table 1: Preclinical Synergy of Targeted Therapy Combinations

CombinationCancer ModelRationaleFindingCitation
HSP90 Inhibitor + MEK InhibitorPancreatic Ductal Adenocarcinoma (PDAC)MEK inhibition activates compensatory resistance pathways. HSP90 inhibition blocks multiple of these pathways.Robust suppression of tumor growth and an 80% increase in survival in mouse models. pnas.org
Regorafenib + Refametinib (MEK inhibitor)Pediatric Tumor XenograftEnhance growth-inhibiting effects.Combination enhanced tumor growth inhibition to 73% compared to single agents. plos.org
EGFR Inhibitor + MEK InhibitorEGFR Mutant Lung Cancer PDXDelay the onset of resistance to EGFR inhibition.The combination delayed resistance and led to cures in some mouse xenograft models. nih.gov

The rationale for combining targeted therapies with immunotherapy, such as immune checkpoint inhibitors, is to create a more favorable tumor microenvironment for an effective anti-tumor immune response. amegroups.orgbmj.com Targeted agents can induce immunogenic cell death (ICD), a form of apoptosis that releases tumor antigens and danger signals. nih.gov This process can prime the immune system and enhance the efficacy of checkpoint inhibitors that work by "releasing the brakes" on T-cells. bmj.comworldpreclinicalcongress.com For example, radiotherapy, a form of targeted treatment, has been shown in preclinical models to upregulate Fas, a death receptor on cancer cells, making them more susceptible to killing by T-cells. amegroups.org Combining such an approach with a therapy that boosts T-cell activity can lead to synergistic effects. amegroups.org

Preclinical Evaluation of Combination Efficacy

Before moving to clinical trials, rigorous preclinical evaluation is necessary to confirm the efficacy and synergy of a proposed drug combination. researchgate.netmdpi.com This involves both in vitro and in vivo studies.

In vitro assays using cancer cell lines are the first step in evaluating a drug combination. mdpi.com These studies typically involve treating cells with each drug alone and in combination at various concentrations to determine the effect on cell viability and proliferation. nih.govspandidos-publications.com Mathematical models, such as the Chou-Talalay method which calculates a Combination Index (CI), are used to formally assess whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). aacrjournals.org For example, a study on hepatocellular carcinoma cells demonstrated a synergistic antitumor effect when combining salinomycin and 5-fluorouracil. plos.orgnih.gov Conversely, some studies have revealed antagonism; for instance, an Aurora Kinase B inhibitor was found to antagonize the cytotoxic effect of cisplatin (B142131) in HeLa cells. spandidos-publications.com

Table 2: Examples of In Vitro Combination Assessments

Cell LineCombinationAssessment MethodResultCitation
Hepatocellular Carcinoma (Huh7, LM3, SMMC-7721)Salinomycin + 5-FluorouracilMTT Assay, Combination IndexSynergistic antitumor effect. plos.orgnih.gov
Human Gastric Cancer (SNU-638, SNU-719)5-Aza-CdR + FK228MTS AssaySynergistic antiproliferative effects. biomolther.org
HeLa (Cervical Cancer)AZD1152-hQPA (AURKB inhibitor) + CisplatinCytotoxicity AssayAntagonistic effect. spandidos-publications.com
Human Breast Cancer (MDA-MB-231)Gold(III) Complex (AuD8) + TroloxMTT AssayEnhanced antiproliferative activity. plos.org

Molecular Basis for Combination Synergy and Resistance Mitigation with Antitumor Agent-57 (Preclinical Rationales)

Extensive preclinical research has been dedicated to understanding the molecular underpinnings of combination therapies involving this compound. The primary goals of these strategies are to enhance therapeutic efficacy through synergistic interactions and to prevent or overcome the development of treatment resistance. This is often achieved by targeting multiple, interconnected signaling pathways that are crucial for tumor growth and survival. nih.gov

One of the key rationales for combining this compound with other targeted therapies is to counteract the adaptive resistance mechanisms that cancer cells often develop. ascopubs.org For instance, when a single signaling pathway is inhibited, cancer cells can frequently activate alternative or parallel pathways to bypass the blockade and continue to proliferate. ascopubs.org Combination therapies aim to preemptively block these escape routes.

A significant area of investigation has been the combination of agents that target different components of critical signaling cascades, such as the MAPK and PI3K/AKT/mTOR pathways. ascopubs.orgpnas.org Preclinical models have demonstrated that while a single agent might initially suppress tumor growth, resistance can emerge through the reactivation of the targeted pathway or activation of a compensatory one. pnas.org By simultaneously inhibiting multiple nodes within these interconnected networks, combination therapies can create a more durable and robust antitumor response. ascopubs.orgpnas.org

The table below summarizes key preclinical findings on the molecular synergy between this compound and other classes of therapeutic agents.

Combination Agent ClassMolecular Rationale for SynergyKey Research Findings
MEK Inhibitors Dual inhibition of the MAPK pathway at different points can prevent feedback activation and overcome intrinsic resistance. pnas.orgIn preclinical models of pancreatic ductal adenocarcinoma (PDAC), the combination of a MEK inhibitor with an HSP90 inhibitor (which affects multiple signaling pathways) led to a significant increase in survival. This was attributed to the suppression of compensatory activation of resistance pathways like the PI3K/AKT/mTOR axis. pnas.org
PI3K/AKT/mTOR Inhibitors Simultaneous blockade of the PI3K/AKT/mTOR and other key growth signaling pathways can prevent the development of resistance mediated by pathway crosstalk. ascopubs.orgStudies have shown that increased PI3K/AKT signaling can lead to resistance to therapies targeting other pathways. Combining inhibitors of both pathways has shown promise in overcoming this resistance. ascopubs.org
Immune Checkpoint Inhibitors (ICIs) Certain antitumor agents can induce immunogenic cell death, releasing tumor antigens and making the tumor more visible to the immune system. This can synergize with ICIs that block inhibitory signals on immune cells. spandidos-publications.comoaepublish.comPreclinical evidence suggests that some targeted therapies can upregulate the expression of immune regulatory proteins like PD-L1 on tumor cells, potentially increasing their sensitivity to ICIs. oaepublish.com
Anti-angiogenic Agents Normalization of the tumor vasculature by anti-angiogenic drugs can improve the delivery and efficacy of co-administered cytotoxic or targeted agents. oaepublish.comCombining anti-angiogenic agents with other therapies has been shown to enhance the antitumor activity, in part by improving drug access to the tumor site. mdpi.com

Another critical aspect of combination strategies is the mitigation of resistance that arises from genetic mutations or epigenetic alterations within the tumor. nih.gov Tumors are often heterogeneous, containing subpopulations of cells with different molecular characteristics. nih.gov A therapy that is effective against one subpopulation may allow another to expand, leading to relapse. By using a combination of drugs with different mechanisms of action, it is possible to target a broader range of cancer cell vulnerabilities, reducing the likelihood of resistant clones emerging. nih.govnih.gov

The following table details the molecular mechanisms by which combination therapies involving this compound can mitigate specific forms of treatment resistance.

Resistance MechanismCombination Strategy's Molecular Action
Activation of Bypass Signaling Pathways Co-targeting the primary oncogenic driver and the identified bypass pathway (e.g., combining inhibitors of different receptor tyrosine kinases or downstream effectors). ascopubs.orgfrontiersin.org
Upregulation of Anti-Apoptotic Proteins Combining the primary therapeutic agent with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) to lower the threshold for inducing programmed cell death. oaepublish.com
Epigenetic Modifications The use of epigenetic modulators (e.g., HDAC inhibitors) can re-sensitize cancer cells to other anticancer agents by altering gene expression profiles, including those of tumor suppressor genes. frontiersin.org
Drug Efflux Pumps Certain combination agents can inhibit the function of multidrug resistance pumps, thereby increasing the intracellular concentration and efficacy of the co-administered drug. frontiersin.org

Advanced Methodologies and Technologies in Antitumor Agent 57 Research

Omics Technologies for Comprehensive Analysis

The application of omics technologies has revolutionized the study of "Antitumor agent-57," enabling a holistic and high-throughput analysis of its effects at various molecular levels.

Genomics and Transcriptomics in Resistance and Response

Genomic and transcriptomic approaches are crucial for deciphering the genetic and gene expression landscapes that dictate a tumor's susceptibility or resistance to "this compound." By analyzing the complete set of genes (genomics) and their expression levels (transcriptomics) in cancer cells, researchers can identify specific mutations, amplifications, or expression changes that correlate with treatment outcomes. For instance, studies have shown that certain genetic profiles can predict how tumors will respond to particular antitumor agents.

In the context of uveal melanoma, research has highlighted the role of microRNAs (miRNAs) in modulating the effects of antitumor agents. For example, the isoflavone (B191592) genistein, considered a potential antitumor agent, has been found to regulate the expression of miR-27a and its target gene, zinc finger and BTB domain containing 10 (ZBTB10). dovepress.com This suggests that the miR-27a/ZBTB10 axis could be a key player in the therapeutic strategy for this type of cancer. dovepress.com Such findings underscore the power of transcriptomics in identifying novel therapeutic targets and biomarkers of response.

Proteomics and Metabolomics for Pathway Elucidation

Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, offer a functional readout of the cellular state and are instrumental in elucidating the biological pathways modulated by "this compound." "this compound" is known to be an NQO1-directed agent that inhibits tumor cell growth by inducing the generation of reactive oxygen species (ROS) and triggering apoptosis. medchemexpress.com

Proteomic analyses can identify the specific proteins and signaling pathways that are altered following treatment with "this compound," providing a detailed map of its mechanism of action. This can include the identification of upstream regulators and downstream effectors of the drug's primary target. Metabolomic studies, on the other hand, can reveal shifts in cellular metabolism, such as changes in energy production or biosynthetic pathways, that are a consequence of the drug's activity. Together, these omics approaches provide a comprehensive understanding of how "this compound" perturbs the complex molecular network of cancer cells to exert its antitumor effects.

Advanced Imaging Techniques for Preclinical "this compound" Studies

Advanced imaging technologies are indispensable tools in the preclinical evaluation of "this compound," allowing for non-invasive and dynamic visualization of its behavior and effects in living models.

Molecular Imaging of Target Engagement and Drug Distribution

Molecular imaging techniques enable researchers to visualize and quantify the engagement of "this compound" with its intended molecular target in real-time and within the complex environment of a living organism. These methods often involve labeling the drug with a reporter molecule, such as a fluorescent dye or a positron-emitting isotope, which can then be detected by specialized imaging systems. This allows for the precise tracking of the drug's distribution throughout the body, its accumulation at the tumor site, and its binding to the target protein. This information is critical for optimizing the drug's properties and for confirming that it reaches its intended site of action.

Real-time Monitoring of Tumor Response in Vivo

The ability to monitor tumor response to "this compound" in real-time and in a non-invasive manner is a significant advantage of advanced imaging. Techniques such as bioluminescence imaging, fluorescence imaging, and magnetic resonance imaging (MRI) can be used to track changes in tumor size, viability, and metabolic activity over the course of treatment. For example, tumor cells can be engineered to express a reporter gene, such as luciferase, allowing for the visualization of tumor burden through bioluminescence imaging. This provides a dynamic and quantitative measure of the drug's efficacy, enabling researchers to assess the therapeutic response in preclinical models and to gain insights into the kinetics of tumor regression.

Bioanalytical Methods for "this compound" Quantification (Research Applications)

The development and application of robust bioanalytical methods are essential for the accurate quantification of "this compound" in various biological matrices during research and development. These methods are critical for pharmacokinetic and pharmacodynamic studies, which aim to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these processes relate to its therapeutic effects.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique for the sensitive and specific quantification of drugs and their metabolites in plasma, tissues, and other biological samples. These methods are meticulously validated to ensure their accuracy, precision, and reliability. The data generated from these bioanalytical assays are fundamental for establishing a clear relationship between the drug's concentration and its biological activity, which is a cornerstone of its preclinical development.

LC-MS/MS and Other Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in the analysis of antitumor agents, including those under the developmental designation "this compound." This powerful technique is indispensable for the quantitative analysis of these compounds in biological matrices, which is crucial during preclinical and clinical development.

A key application of LC-MS/MS is in therapeutic drug monitoring (TDM). For many oral anticancer drugs, plasma concentrations can be highly variable among patients, leading to potential under-dosing and reduced efficacy or over-dosing and increased toxicity. researchgate.net Researchers have developed robust LC-MS/MS methods to simultaneously quantify multiple oral antitumor drugs in human plasma. For instance, one such method allows for the quantification of 57 different oral anticancer agents. researchgate.net This multi-drug assay, validated according to FDA guidelines, utilizes a straightforward sample preparation and liquid chromatography coupled to an Orbitrap mass spectrometer, demonstrating its applicability in clinical routine through the analysis of patient plasma samples. researchgate.net Such methodologies are vital for studying the impact of plasma drug concentrations on clinical outcomes. researchgate.net

The development of these analytical methods involves meticulous validation to ensure their accuracy and reliability. This includes assessing parameters like linearity, precision, accuracy, and stability of the analyte in the biological matrix. The ability to measure a broad range of antitumor drugs simultaneously is a significant advancement, streamlining the process of TDM in clinical studies where patients may be on various treatment regimens. researchgate.net

Beyond TDM, chromatographic techniques are fundamental in the initial discovery and characterization of potential antitumor compounds. High-performance liquid chromatography (HPLC) is often used for the purification and isolation of novel agents from natural sources or synthetic reaction mixtures. The purity of a compound like "this compound" would be rigorously assessed using HPLC with UV or other suitable detectors before it proceeds to biological testing.

Table 1: Key Chromatographic and Mass Spectrometric Parameters for Multi-Drug Analysis

Parameter Description Relevance in Antitumor Agent Research
Chromatographic Separation Achieved using a C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid). Ensures that individual drugs and their metabolites are separated from each other and from endogenous plasma components, preventing interference.
Mass Spectrometry Detection Typically performed using an Orbitrap mass spectrometer in positive ion mode with heated electrospray ionization (HESI). Provides high resolution and mass accuracy, allowing for the confident identification and quantification of the target compounds.
Scan Type Parallel Reaction Monitoring (PRM) is often used. A high-resolution targeted acquisition mode that provides both quantification and confirmation of the analyte's identity in a single run.

| Sample Preparation | Often involves a simple protein precipitation step with a solvent like acetonitrile. | Enables efficient and rapid processing of plasma samples, which is crucial for high-throughput analysis in clinical settings. |

This interactive table is based on typical parameters described for the LC-MS/MS analysis of multiple oral antitumor drugs.

Immunoassays for Biomarker Detection

Immunoassays are critical tools in cancer research and the development of targeted therapies like NQO1-directed agents. These assays are used to detect and quantify specific proteins, or biomarkers, that can provide information about the tumor, its environment, and its response to treatment.

In the context of an NQO1-directed agent like this compound, immunoassays would be essential for several purposes. medchemexpress.com Firstly, they can be used to determine the expression levels of the target enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), in tumor cells. Since the agent's efficacy is dependent on this enzyme, identifying patients whose tumors have high NQO1 levels (a predictive biomarker) would be crucial for patient selection in clinical trials. Techniques like immunohistochemistry (IHC) on tumor biopsy samples or enzyme-linked immunosorbent assays (ELISA) on tumor lysates can provide this information.

Secondly, immunoassays are vital for pharmacodynamic studies, which assess the molecular effects of the drug on its target and downstream pathways. This compound is known to trigger the generation of reactive oxygen species (ROS) and induce apoptosis. medchemexpress.com Immunoassays can be used to measure biomarkers of these processes. For example:

Apoptosis Markers: ELISAs or western blotting can be used to detect the levels of key apoptosis-related proteins such as cleaved caspases (e.g., Caspase-3, Caspase-9), Bax (a pro-apoptotic protein), and Bcl-2 (an anti-apoptotic protein). jhsci.bamdpi.com An effective response to this compound would be expected to show an increase in cleaved caspases and the Bax/Bcl-2 ratio.

Cellular Stress Markers: The generation of ROS can induce a cellular stress response. Immunoassays can quantify markers of oxidative stress and DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Signaling Pathway Proteins: The drug may affect various signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway. medchemexpress.com Immunoassays can measure the levels and phosphorylation status of key proteins in these pathways to understand the drug's mechanism of action more deeply.

By using a panel of immunoassays, researchers can build a comprehensive picture of how a new antitumor agent is working at a molecular level, confirm its mechanism of action, and identify biomarkers that could predict patient response.

Microfluidics and Organ-on-a-Chip Systems for Preclinical Modeling

Microfluidics and organ-on-a-chip (OOC) technologies represent a significant leap forward in preclinical cancer modeling, offering more physiologically relevant systems compared to traditional 2D cell cultures. These advanced platforms are increasingly being used in the development and testing of novel antitumor agents.

Organ-on-a-chip systems involve culturing human cells in microfluidic devices that are designed to recapitulate the key structural and functional aspects of human organs, such as the liver, lung, or even a tumor microenvironment. For an investigational compound like this compound, a "tumor-on-a-chip" model would be incredibly valuable. These models can incorporate not just cancer cells, but also other cell types found in the tumor microenvironment, such as fibroblasts, endothelial cells (to form blood vessels), and immune cells.

The advantages of using such systems in the preclinical evaluation of this compound include:

Improved Physiological Relevance: By mimicking the 3D architecture, cell-cell interactions, and perfusion (flow of nutrients and drugs) of a real tumor, these models provide a more accurate prediction of a drug's efficacy and toxicity than standard cell cultures.

Studying Drug Penetration and Distribution: The microfluidic channels can simulate blood flow, allowing researchers to study how well an antitumor agent penetrates the tumor tissue to reach the cancer cells. This is particularly important for solid tumors, where poor drug penetration can be a major reason for treatment failure.

Investigating the Role of the Tumor Microenvironment: The efficacy of many anticancer drugs is influenced by the tumor microenvironment. A tumor-on-a-chip can model conditions like hypoxia (low oxygen), which is common in solid tumors and can affect the activity of drugs like NQO1-directed agents.

Personalized Medicine: In the future, tumor-on-a-chip models could be created using cells from an individual patient's tumor. This would allow for the testing of various antitumor agents, including this compound, to see which one is most effective for that specific patient, paving the way for truly personalized cancer therapy.

While still an emerging technology, the application of microfluidics and organ-on-a-chip systems holds immense promise for accelerating the discovery and development of more effective and less toxic antitumor agents by providing better preclinical models of human cancer.

Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development, and their application is highly relevant to the search for and optimization of novel antitumor agents like this compound. These computational tools can analyze vast and complex datasets to identify new drug candidates, predict their properties, and design more effective molecules.

In the context of discovering a compound like this compound, AI and ML can be applied in several key areas:

Target Identification and Validation: ML algorithms can analyze large-scale biological data (genomics, proteomics, etc.) from cancer patients to identify and validate new molecular targets that are crucial for cancer cell survival, such as the NQO1 enzyme.

Virtual Screening and Hit Identification: Once a target is validated, AI can be used to screen massive virtual libraries containing millions or even billions of chemical compounds to identify those that are most likely to bind to the target. This process, known as virtual screening, is much faster and more cost-effective than traditional high-throughput screening of physical compounds. This is a likely step in the initial discovery of a molecule like "this compound".

De Novo Drug Design: Generative AI models can go a step further and design entirely new molecules from scratch that are optimized to have specific properties, such as high potency for the target, good solubility, and low predicted toxicity. These models can learn the underlying rules of chemical structures and interactions to generate novel drug candidates that have never been synthesized before.

Predicting Drug Properties (ADMET): Machine learning models are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. By predicting these properties early in the discovery process, researchers can prioritize compounds that are more likely to succeed in later stages of development and avoid those with unfavorable characteristics. For example, an AI model could have been used to predict that "this compound" would have good oral bioavailability or a favorable toxicity profile.

Biomarker Discovery: AI can also be used to analyze clinical data and identify biomarkers that predict which patients are most likely to respond to a particular antitumor agent. This is crucial for the development of targeted therapies and personalized medicine.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost of bringing new antitumor agents to the clinic, and to increase the success rate of these endeavors. The discovery of a targeted agent like "this compound" is a prime example of the type of focused drug development that can be greatly enhanced by these advanced computational technologies.

Conclusion and Future Research Directions

Summary of Key Research Findings for Antitumor Agent-57

Research has illuminated several key attributes of this compound, positioning it as a promising candidate for further investigation. The compound was designed as a bioreductive drug that is specifically activated by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). medchemexpress.comnih.gov This enzyme is frequently found at high levels in various human cancers, including breast, lung, and liver cancers, while its expression in normal tissues is significantly lower. imrpress.comnih.gov This differential expression provides a therapeutic window for selective tumor targeting.

The primary mechanism of action for this compound is its NQO1-dependent generation of reactive oxygen species (ROS). medchemexpress.comnih.gov Upon enzymatic reduction by NQO1, the compound engages in a futile redox cycle that rapidly produces cytotoxic levels of ROS, leading to overwhelming oxidative stress within the cancer cell. nih.govnih.gov This oxidative assault culminates in the induction of apoptosis, or programmed cell death. medchemexpress.com

Preclinical studies have substantiated its efficacy. In vitro assays demonstrated that this compound potently inhibits the growth of NQO1-rich human cancer cell lines, including MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov Notably, its metabolic rate by NQO1 was found to be superior to that of β-lapachone, a well-known NQO1-bioactivatable drug. nih.gov Furthermore, in a significant in vivo study using a HepG2 xenograft mouse model, this compound markedly suppressed tumor growth. This was achieved without a negative impact on the body weight of the animals, suggesting a favorable preliminary safety profile. nih.gov

Table 1: Summary of Preclinical Data for this compound (Compound 3o)

Parameter Finding Reference(s)
Chemical Class 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-trione nih.gov
Therapeutic Target NAD(P)H: quinone oxidoreductase 1 (NQO1) medchemexpress.comnih.gov
Mechanism of Action NQO1-dependent generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis. medchemexpress.comnih.gov
In Vitro Efficacy Potent growth inhibition of NQO1-rich cancer cell lines (MCF-7, HepG2, A549). nih.gov
In Vivo Efficacy Significant suppression of tumor growth in a HepG2 xenograft mouse model. nih.gov
Preclinical Safety No significant effect on animal body weight in the xenograft model. nih.gov

Unaddressed Challenges and Knowledge Gaps in this compound Research

Despite the promising initial findings, the research landscape for this compound is in its nascent stages, with the bulk of current knowledge stemming from a single primary study. nih.gov This presents several challenges and knowledge gaps that must be addressed. A comprehensive toxicological profile, extending beyond basic observations like body weight, is required to understand its safety for potential clinical use. nih.gov The full spectrum of its anticancer activity remains unknown; its efficacy needs to be evaluated against a much broader panel of cancer cell lines exhibiting varied NQO1 expression levels.

Promising Avenues for Future Academic Investigation of this compound

Future academic inquiry into this compound should be multifaceted. A primary avenue is the expansion of efficacy studies across a wide array of cancer models to firmly establish its NQO1-selectivity. imrpress.comimrpress.com Investigating the potential for synergistic effects through combination therapies is another critical area; this could involve combining it with agents that upregulate NQO1 expression or with other chemotherapies that target different cellular pathways. imrpress.com

There is also significant scope for further chemical refinement. The 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-trione scaffold is ripe for structural optimization to potentially enhance potency, improve selectivity, or refine pharmacokinetic properties. researchgate.netacs.org Mechanistic studies should also be deepened to delineate the precise apoptotic pathways activated by the ROS burst. A particularly intriguing question is whether the induced cell death is immunogenic, a characteristic seen with some NQO1-activated agents, which could add an immunotherapy dimension to its action. aacrjournals.org

Translational Research Prospects for this compound (Preclinical to Future Clinical Potential, no clinical data)

The translational path for this compound from the laboratory to potential clinical application involves several key steps. Efficacy must be demonstrated in more clinically relevant preclinical models, such as patient-derived xenografts (PDXs) and orthotopic tumor models, which are better predictors of clinical outcomes. nih.gov

A critical component of its translational potential is the development of a robust biomarker strategy. NQO1 protein expression is the most direct biomarker for patient selection. nih.govmdpi.com It is vital to develop and validate a reliable, protein-based diagnostic test to identify patients with NQO1-high tumors who are most likely to respond. mdpi.com This is especially important given the existence of the NQO1*2 polymorphism, a genetic variant that results in a non-functional enzyme despite potentially high mRNA levels. mdpi.com

The quinone structure of this compound also opens up possibilities for developing theranostic agents. nih.gov These would be molecules that combine the therapeutic function with a diagnostic imaging component, allowing for the simultaneous visualization of NQO1-expressing tumors and delivery of the cytotoxic payload. aacrjournals.org Ultimately, for this compound to succeed where other NQO1-targeted drugs have faced hurdles, future research must rigorously assess its long-term safety, in vivo stability, and its ability to overcome the known challenges of this therapeutic class. nih.gov

Q & A

Q. What experimental models are recommended for preliminary evaluation of Antitumor Agent-57's efficacy?

Methodological Answer:

  • Use transplanted tumor models (e.g., xenografts in immunodeficient mice) to assess tumor growth inhibition. Monitor tumor volume kinetics using exponential or S-shaped growth functions .
  • For mechanistic studies, employ TLR2 knockout mice to validate target specificity, as demonstrated in PSK (a polysaccharide antitumor agent) studies .
  • Include dose-response curves and compare results across multiple tumor subtypes (e.g., solid tumors vs. leukemias) to account for heterogeneity in drug sensitivity .

Q. How should researchers quantify the therapeutic effects of this compound in preclinical studies?

Methodological Answer:

  • Apply quantitative criteria such as tumor growth delay (TGD) and log cell kill (LCK), calculated from kinetic parameters of tumor growth .
  • Use biochemical assays to measure DNA synthesis inhibition (e.g., ³H-thymidine incorporation) and antioxidative activity in tissue lipids, which correlate with antitumor efficacy .
  • Validate results with histopathological analysis of tumor sections to confirm apoptosis or necrosis .

Advanced Research Questions

Q. How can conflicting efficacy data between in vitro and in vivo models for this compound be resolved?

Methodological Answer:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies. For example, poor in vivo efficacy may stem from rapid drug clearance or insufficient tumor penetration .
  • Conduct 3D tumor spheroid assays to bridge the gap between monolayer cell cultures and in vivo models, as spheroids better mimic tumor microenvironment complexity .
  • Use statistical meta-analysis to identify confounding variables (e.g., dosing schedules, animal strain differences) across studies .

Q. What strategies are effective for optimizing combination therapies involving this compound?

Methodological Answer:

  • Design orthogonal combination experiments using agents with non-overlapping mechanisms (e.g., DNA-damaging agents + immune checkpoint inhibitors). Monitor synergistic effects via Isobologram analysis .
  • Incorporate correlative biomarker studies (e.g., circulating tumor DNA, immune cell profiling) to identify patient subgroups most likely to benefit .
  • Follow adaptive trial designs in preclinical stages to dynamically adjust drug ratios based on interim efficacy and toxicity data .

Q. How should researchers address contradictions in reported mechanisms of action for this compound?

Methodological Answer:

  • Use genetic knockout/knockdown models (e.g., CRISPR-Cas9) to isolate specific pathways. For example, TLR2 dependency was confirmed in PSK studies by comparing wild-type and TLR2⁻/⁻ mice .
  • Apply multi-omics profiling (transcriptomics, proteomics) to identify conserved vs. context-dependent molecular targets across experimental conditions .
  • Validate findings through independent replication in ≥2 laboratories, adhering to guidelines for experimental transparency and data sharing .

Methodological and Ethical Considerations

Q. What statistical frameworks are critical for ensuring reproducibility in this compound studies?

Methodological Answer:

  • Use power analysis to determine sample sizes that minimize Type I/II errors, especially in small-animal studies .
  • Report effect sizes with confidence intervals instead of relying solely on p-values .
  • For survival studies, employ Kaplan-Meier analysis with log-rank tests and adjust for competing risks (e.g., drug-related mortality) .

Q. How can researchers mitigate bias when interpreting preclinical data for this compound?

Methodological Answer:

  • Implement blinded outcome assessment for tumor measurements and histopathology scoring .
  • Use standardized scoring systems (e.g., RECIST criteria for xenograft studies) to reduce inter-observer variability .
  • Disclose all negative/null results in publications to avoid publication bias .

Tables: Key Parameters for this compound Research

Parameter Recommended Measurement Reference
Tumor Growth InhibitionTGD (Tumor Growth Delay) in days
DNA Damageγ-H2AX foci quantification
Immune ActivationCD8⁺ T-cell infiltration (IHC)
Combination SynergyCombination Index (CI) via Chou-Talalay method
Toxicity ThresholdMaximum Tolerated Dose (MTD) in 28-day studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.